Tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate
Description
Tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a tert-butyl ester group at position 3 and a difluoromethyl substituent at position 4 of the pyrrolidine ring. The difluoromethyl group introduces both steric and electronic effects, distinguishing it from non-fluorinated or mono-fluorinated analogs.
Properties
Molecular Formula |
C10H17F2NO2 |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-10(2,3)15-9(14)7-5-13-4-6(7)8(11)12/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
NELXAXGZHDIZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC1C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with difluoromethylating agents. One common method includes the use of tert-butyl 3-oxopyrrolidine-1-carboxylate as a starting material, which undergoes difluoromethylation using difluoromethylating reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .
Scientific Research Applications
Tert-butyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate is a synthetic organic compound belonging to the pyrrolidine class, which has applications in medicinal chemistry and organic synthesis. Pyrrolidine derivatives are useful in medicinal chemistry and organic synthesis. The compound is a pyrrolidine ring with a difluoromethyl group and a carboxylate ester.
Scientific Research Applications
Tert-butyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate's applications in research include:
- Medicinal Chemistry It serves as a building block for designing pharmaceuticals, particularly for neurological disorders.
- Organic Synthesis It is used as an intermediate in the synthesis of complex organic molecules.
- Biological Studies It is used to study its effects on biological systems, including enzyme inhibition and receptor binding.
The biological activity of Tert-butyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate is due to its interaction with molecular targets in biological systems. The difluoromethyl group enhances the compound's binding affinity and metabolic stability, making it a candidate for drug development.
Related Compounds
Other related compounds include:
- Tert-butyl 4-[4,5-difluoro-2-(2- hydroxyethyl)phenyl]-4-hydroxy-piperidine-1-carboxylate .
- Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate, which has potential applications in medicinal chemistry and organic synthesis.
- Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate, which has a pyrrolidine ring substituted with a trifluoromethyl group and a tert-butyl ester group.
- (+)-(3R,4S)-1-(tert-butoxycarbonyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrrolidine-3-carboxylic acid and (−)-(3S,4R)-1-(tert-butoxycarbonyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrrolidine-3-carboxylic acid .
Chemical Information
- Chemical Formula : C₁₅H₁₉F₂NO₂
- Molecular Weight : 283.31 g/mol
- IUPAC Name : (3S,4S)-1-tert-butyl-4-(difluoromethyl)pyrrolidine-3-carboxylic acid
- PubChem CID : 9860579
Mechanism of Action
The mechanism of action of tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) tert-Butyl (S)-1-(4-(dimethylamino)-4-methylpent-2-ynoyl)pyrrolidine-3-carboxylate (S23-3)
- Substituents: Contains a dimethylamino-methylpentynoyl group instead of difluoromethyl.
- Synthesis involves EDCI/HOBt-mediated coupling, a common method for amide bond formation .
b) Methyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
- Substituents : Trifluoromethyl group at position 4 and a methyl ester.
- Impact : The trifluoromethyl group is more electron-withdrawing and sterically bulky than difluoromethyl, reducing basicity and increasing lipophilicity. The hydrochloride salt enhances aqueous solubility .
c) Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- Substituents : Hydroxyl, methyl, and trifluoromethyl groups at positions 3 and 3.
- Impact : The hydroxyl group enables hydrogen bonding, while the trifluoromethyl group adds steric bulk. Stereochemistry (3R,4S) may influence chiral recognition in drug-target interactions .
d) rac-Methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride
- Substituents : Racemic mixture with methyl ester and difluoromethyl group.
- Impact : The hydrochloride salt improves solubility, but the racemic nature complicates enantioselective applications compared to enantiopure tert-butyl analogs .
Physicochemical Properties
Biological Activity
Tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves the use of pyrrolidine derivatives and difluoromethylation techniques. The compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity.
2.1 Antiinflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrrolidine derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
-
Inhibition of COX Enzymes : The compound demonstrated significant inhibition against COX-1 and COX-2 enzymes, with IC50 values indicating its potency compared to standard anti-inflammatory drugs like diclofenac and celecoxib. For instance:
Compound COX-1 IC50 (μM) COX-2 IC50 (μM) This compound 19.45 ± 0.07 31.4 ± 0.12 Diclofenac 6.74 6.12 Celecoxib 0.04 0.04
This data suggests that while this compound is effective, it may not match the potency of established drugs in clinical use .
2.2 Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties, showing promise in models of seizure activity. In particular, it was tested in the maximal electroshock (MES) model and demonstrated protective effects against seizures.
- Protective Index : The protective index (PI) for this compound was comparable to other known anticonvulsants, indicating its potential as a therapeutic agent for epilepsy .
3. Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrrolidine ring and the introduction of various substituents can significantly affect its pharmacological properties.
Key Findings in SAR Studies :
- Substituent Effects : Electron-donating groups on the pyrrolidine ring enhance anti-inflammatory activity.
- Fluorine Substitution : The presence of difluoromethyl groups has been shown to increase lipophilicity, potentially improving bioavailability .
4. Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Inflammation Models : In carrageenan-induced paw edema tests, the compound exhibited significant reduction in swelling compared to control groups, supporting its anti-inflammatory claims.
- Seizure Models : In pentylenetetrazole-induced seizures, the compound provided substantial protection, indicating a promising profile for treating epilepsy.
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-(difluoromethyl)pyrrolidine-3-carboxylate, and how can reaction yields be optimized?
The compound is typically synthesized via multi-step protocols involving pyrrolidine ring formation, fluorination, and tert-butyl ester protection. Key steps include nucleophilic substitution for difluoromethyl introduction and Boc protection/deprotection strategies. Optimization involves adjusting catalysts (e.g., DMAP or triethylamine), temperature control (0–20°C), and solvent selection (dichloromethane). Yields can improve by isolating intermediates via column chromatography and monitoring via [^31]P NMR for phosphonate-containing precursors .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Structural confirmation requires:
- Multinuclear NMR (^1H, ^13C, [^31]P for intermediates) to identify rotamers and stereochemistry.
- HRMS/ESI-MS for molecular ion verification.
- HPLC with chiral columns to assess enantiomeric purity. Purity is validated via combustion analysis or quantitative NMR, with impurities tracked using TLC or LC-MS .
Q. How should researchers address discrepancies in spectroscopic data (e.g., [^31]P NMR splitting) observed in structurally related pyrrolidine carboxylates?
Splitting in [^31]P NMR (e.g., two rotamers) arises from restricted rotation. Use variable-temperature NMR to coalesce signals and calculate rotational barriers. For unresolved peaks, corroborate with X-ray crystallography or computational modeling (DFT) to confirm conformers .
Q. What are the recommended storage conditions to prevent degradation of this compound?
Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). Avoid prolonged exposure to moisture or light, which may hydrolyze the ester or degrade the difluoromethyl group .
Advanced Research Questions
Q. How can researchers control stereochemical outcomes during the synthesis of this compound, particularly at the pyrrolidine ring positions?
Stereocontrol is achieved via:
Q. What role does the difluoromethyl group play in modulating the physicochemical properties and biological activity of pyrrolidine carboxylate derivatives?
The difluoromethyl group enhances metabolic stability by reducing oxidative metabolism. Its electron-withdrawing effect lowers pKa of adjacent amines, improving membrane permeability. In docking studies, CF₂H engages in hydrophobic interactions with protein pockets, as seen in fluorinated pharmaceuticals .
Q. What strategies mitigate decomposition of the difluoromethyl group under basic conditions during derivatization reactions?
Q. How do isotopic labeling experiments (e.g., ^2H/^18O) elucidate reaction mechanisms in the synthesis of fluorinated pyrrolidine derivatives?
Isotopic tracers track fluorination pathways (e.g., SN2 vs. radical mechanisms). For example, ^18O labeling in carboxylate esters identifies hydrolysis intermediates. Kinetic isotope effects (KIE) measured via GC-MS reveal rate-determining steps in ring-closure reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
